molecular formula C8H9N5O B1496721 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- CAS No. 21869-84-1

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-

Cat. No.: B1496721
CAS No.: 21869-84-1
M. Wt: 191.19 g/mol
InChI Key: JLXNWMULWUSNNZ-UHFFFAOYSA-N
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Description

“6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is a chemical compound with the molecular formula C8H9N5O . It is a derivative of guanine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA .


Molecular Structure Analysis

The molecular structure of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is characterized by a purine core, which is a heterocyclic aromatic ring system, with an amino group at position 2 and a propenyl group at position 7 . The InChI string representation of the molecule is InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) .


Physical and Chemical Properties Analysis

The molecular weight of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is 191.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are 191.08070993 g/mol . The topological polar surface area is 85.3 Ų .

Scientific Research Applications

Hydrogen-Bond-Assisted Controlled C-H Functionalization

This study presents a novel Rh-catalyzed selective C-H functionalization of 6-arylpurines, demonstrating the purine moiety's role in directing the C-H bond activation of the aryl pendant. The process utilizes intramolecular hydrogen-bonding interactions, showcasing the purinyl part's active involvement in facilitating amination processes through adaptive recognition, which could influence synthetic strategies in medicinal chemistry and drug design (Kim et al., 2014).

Ionic Side-Products in Oligonucleotide Synthesis

Research on fluorescent N-/purin-6-yl/pyridinium salts formation during oligonucleotide synthesis highlights the chemical behavior of purine derivatives under specific conditions. This understanding aids in optimizing synthetic pathways and identifying potential interference or novel applications in nucleic acid research (Adamiak et al., 1985).

Agelasine Analogs Synthesis and Tautomerism

Investigations into the synthesis, tautomerism, and alkylation of N-Methoxy-9-methyl-9H-purin-6-amines provide insights into the structural and reactivity aspects of purine derivatives. Understanding these properties is crucial for the development of compounds with potential biological activities (Roggen & Gundersen, 2008).

Synthesis of (Purin-6-yl)alanines

The development of a new class of amino acid-nucleobase conjugates through palladium-catalyzed cross-coupling reactions illustrates the versatility of purine derivatives in creating bioconjugates. Such compounds bridge the gap between nucleobases and amino acids, offering potential applications in medicinal chemistry and drug discovery (Čapek et al., 2004).

Cytokinin Activities of N-(Purin-6-yl)amino Acids

The synthesis and evaluation of cytokinin activities of N-(purin-6-yl)amino acids contribute to understanding the biological functions of purine-amino acid conjugates. These findings have implications for plant biology and agriculture, especially in the development of growth regulators (Letham & Young, 1971).

Properties

IUPAC Name

2-amino-7-prop-2-enyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNWMULWUSNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176277
Record name 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21869-84-1
Record name 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021869841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of guanosine (20 g, 0.071 mol), allyl bromide (14.7 ml, 0.169 mol) and anhydrous DMSO (100 ml) was stirred at rt, under nitrogen, for 18 hours. Concentrated HCl (50 ml of 37%) was added in one portion and the mixture stirred for 45 minutes then poured into MeOH (600 ml). The methanolic solution was neutralised with 2M NaOH (aq) solution and the resulting white precipitate collected by filtration. The white solid was dried under vacuum at 50° C. for 18 hours to afford the title compound (16 g crude, 119%). m/z 192.2[MH+].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
119%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-9-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one (50 g, 176.7 mmol) in DMSO (150 mL) was added allyl bromide (36 mL, 420 mmol), the mixture was stirred at room temperature overnight under nitrogen atmosphere. The reaction was chilled to 0° C. concentrated HCl (100 mL) was added and the reaction was stirred at 70° C. for 4 h. The reaction was cooled to room temperature, poured into water (800 mL), and neutralized with 6N sodium hydroxide to pH 7-8. The solids that formed were collected and the filter cake was washed with water and ethanol, then dried under vacuum to give 7-allyl-2-amino-1H-purin-6(7H)-one (20 g, 59.2% yield) as yellow solid. LCMS retention time 0.330 min; LCMS MH+ 192.
Name
2-amino-9-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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